molecular formula C11H10N2 B2363932 1H-Indole-7-acetonitrile, 1-methyl- CAS No. 84548-95-8

1H-Indole-7-acetonitrile, 1-methyl-

Cat. No. B2363932
CAS RN: 84548-95-8
M. Wt: 170.215
InChI Key: RDPOKJNELSFVJV-UHFFFAOYSA-N
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Description

1H-Indole-7-acetonitrile, 1-methyl- is a chemical compound that belongs to the family of indole derivatives. It shares some similarities with 7-Methylindole, which is a mildly toxic off-white crystalline organic compound with the chemical formula C9H9N .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Characterization : The compound has been synthesized and characterized in various studies. For instance, Rajagopal et al. (2003) reported the synthesis of related compounds like N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, and their behavior in aqueous solutions (Rajagopal et al., 2003).

  • Aryl Hydrocarbon Hydroxylase Induction : Loub et al. (1975) identified compounds like indole-3-acetonitrile as naturally occurring inducers of aryl hydrocarbon hydroxylase in cruciferous vegetables (Loub et al., 1975).

  • Nucleophilic Reactivity Studies : Lakhdar et al. (2006) investigated the coupling reactions of various indoles, including N-methylindole, in different solvents (Lakhdar et al., 2006).

Applications in Fluorescence and Sensing

  • Photophysical Studies and Sensing Applications : Pereira et al. (2010) synthesized new indole derivatives and evaluated their fluorescence properties, suggesting potential applications as fluorescent probes (Pereira et al., 2010).

  • Electrochemical Studies : Berlin et al. (1996) studied the electrooxidation of methylindoles, providing insights into the mechanisms and structures of their oxidation products (Berlin et al., 1996).

Biological and Medicinal Chemistry

  • Antibacterial and Antifungal Properties : Reddy et al. (2011) synthesized indole derivatives showing modest antibacterial and antifungal properties (Reddy et al., 2011).

  • Antioxidant and Enzyme Inhibition : Bingul et al. (2019) synthesized indole-2-carbohydrazides and oxadiazoles, assessing their antioxidant properties and acetylcholinesterase inhibition capabilities (Bingul et al., 2019).

Isotopic Labeling and NMR Studies

  • Isotopic Labeling for NMR Studies : Yau and Gawrisch (1999) used Raney nickel catalysis for deuteration of indole and N-methylindole, useful in solid-state NMR studies of proteins (Yau & Gawrisch, 1999).

properties

IUPAC Name

2-(1-methylindol-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-13-8-6-10-4-2-3-9(5-7-12)11(10)13/h2-4,6,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPOKJNELSFVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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